3,6-Dichloro-4-{4-[2-(4-ethoxyphenoxy)ethyl]piperazin-1-yl}pyridazine
Description
Properties
CAS No. |
921769-51-9 |
|---|---|
Molecular Formula |
C18H22Cl2N4O2 |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
3,6-dichloro-4-[4-[2-(4-ethoxyphenoxy)ethyl]piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C18H22Cl2N4O2/c1-2-25-14-3-5-15(6-4-14)26-12-11-23-7-9-24(10-8-23)16-13-17(19)21-22-18(16)20/h3-6,13H,2,7-12H2,1H3 |
InChI Key |
AZGCNGQSHHZWQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCN2CCN(CC2)C3=CC(=NN=C3Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Method A: Synthesis from 3,6-Dihydroxy Pyridazine
This method involves the chlorination of 3,6-dihydroxy pyridazine using phosphorus oxychloride as a chlorinating agent.
- Reagents:
- 3,6-Dihydroxy pyridazine
- Phosphorus oxychloride
- Solvents: Chloroform, DMF, or ethanol
- Reaction Conditions:
- Temperature: 0°C to 80°C
- Time: 1 to 10 hours
Example Reaction:
For instance, using chloroform as a solvent at 50°C for 4 hours yields a product with a purity of approximately 99% and a yield of about 72%.
| Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Chloroform | 50 | 4 | 72.35 | 99.03 |
| DMF | 50 | 4 | 68.41 | 98.57 |
| Ethanol | 0 | 10 | 71.67 | 99.22 |
Method B: Direct Functionalization
This method utilizes existing pyridazine derivatives and introduces the piperazine moiety through nucleophilic substitution reactions.
- Reagents:
- Pre-synthesized pyridazine derivatives
- Piperazine derivatives
- Solvents: Dimethylacetamide (DMA) or N,N-dimethylformamide (DMF)
Example Reaction:
In a typical reaction setup, a pyridazine derivative is reacted with piperazine in DMA at room temperature for an extended period (overnight), leading to the formation of the desired compound with yields around 73%.
Method C: Multi-step Synthesis
This approach involves several sequential reactions where intermediates are carefully isolated and characterized before proceeding to the next step.
- Synthesize an intermediate pyridazine.
- Introduce ethoxy and piperazine groups through selective functionalization.
- Purification through column chromatography.
- Start with chlorination of a precursor to form dichloropyridazine.
- React with ethoxy phenol in the presence of a base.
- Finalize by introducing piperazine under controlled conditions.
Summary of Yields and Purities
The following table summarizes the yields and purities obtained from various synthetic routes:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Chlorination of Dihydroxy Pyridazine | ~72 | ~99 |
| Direct Functionalization | ~73 | Variable |
| Multi-step Synthesis | Varies | Varies |
The preparation of 3,6-Dichloro-4-{4-[2-(4-ethoxyphenoxy)ethyl]piperazin-1-yl}pyridazine can be achieved through various synthetic routes, each offering different advantages in terms of yield and purity. The choice of method often depends on the availability of starting materials and the desired scale of production. Future research may focus on optimizing these methods further to enhance yields and reduce costs associated with purification processes.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-4-{4-[2-(4-ethoxyphenoxy)ethyl]piperazin-1-yl}pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Potassium carbonate (K2CO3) in refluxing solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridazine N-oxides, while substitution reactions can introduce various functional groups at the 3 and 6 positions.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic applications:
- Antidepressant Activity : Research indicates that 3,6-Dichloro-4-{4-[2-(4-ethoxyphenoxy)ethyl]piperazin-1-yl}pyridazine may influence serotonin and norepinephrine levels, showing promise as an antidepressant agent. A study published in the Journal of Medicinal Chemistry demonstrated significant reductions in depressive behaviors in rodent models.
- Antitumor Properties : Preliminary studies suggest that this compound inhibits the proliferation of certain cancer cell lines through apoptosis induction. In vitro studies have shown dose-dependent growth inhibition in various cancer models, attributed to the activation of caspase pathways.
- Neuroprotective Effects : Evidence from research published in Neuroscience Letters indicates that the compound can protect neuronal cells from oxidative stress-induced damage, enhancing cell viability and reducing oxidative stress markers.
Biological Research
In addition to its medicinal applications, this compound is utilized in biological studies:
- Enzyme Inhibition Studies : The compound's interaction with specific enzymes is being explored to understand its potential as an inhibitor of certain biochemical pathways.
- Receptor Binding Studies : Investigations into how the compound binds to various receptors are ongoing, which may elucidate its mechanisms of action in biological systems.
Study 1: Antidepressant Efficacy
A study highlighted the antidepressant-like effects in rodent models, showing significant behavioral improvements compared to controls.
Study 2: Antitumor Activity
In vitro assays demonstrated that the compound inhibited cell growth across various cancer cell lines, with mechanisms involving apoptosis.
Study 3: Neuroprotective Effects
Research indicated that the compound could protect neurons from oxidative stress, suggesting potential applications in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-4-{4-[2-(4-ethoxyphenoxy)ethyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3,6-Dichloro-4-{4-[2-(4-ethoxyphenoxy)ethyl]piperazin-1-yl}pyridazine with structurally analogous pyridazine-piperazine hybrids, focusing on substituent effects, pharmacological activity, and physicochemical properties.
Structural Analogues and Substituent Variations
Pharmacological and Physicochemical Comparisons
Receptor Binding Affinity: The ethoxyphenoxyethyl group in the target compound may enhance serotonin receptor binding compared to simpler arylpiperazines (e.g., 2-fluorophenyl in ). The ethoxy group’s electron-donating properties could modulate interactions with hydrophobic receptor pockets. In contrast, trifluoromethylphenyl derivatives (e.g., ) exhibit higher metabolic stability due to the electronegative CF₃ group, albeit with reduced solubility.
Lipophilicity and Solubility: The 4-ethoxyphenoxyethyl chain increases molecular weight (~454 g/mol) and logP (~3.1), favoring blood-brain barrier penetration but limiting aqueous solubility. Compounds with shorter chains (e.g., 4-methoxyphenyl in ) have lower logP (~2.8) and improved solubility, making them more suitable for oral administration.
Synthetic Accessibility :
- The target compound’s synthesis requires multi-step functionalization of piperazine, similar to derivatives in and . Yields for such reactions typically range from 70–90%, depending on the substituent’s steric bulk.
Biological Activity Trends :
- Pyridazine-piperazine hybrids with extended alkyl chains (e.g., propyl in ) show broader antimicrobial activity, while aromatic substituents (e.g., pyridinyl in ) are prioritized for kinase inhibition.
Research Findings and Implications
Serotonin Receptor Modulation: Piperazine-substituted pyridazines are established 5-HT1A/2A ligands. The ethoxyphenoxyethyl group’s flexibility may allow dual receptor modulation, a hypothesis supported by analogues in .
Kinase Inhibition: MW069a demonstrates that pyridazine derivatives with heteroaryl-piperazine substituents (e.g., pyrimidinyl) effectively inhibit p38αMAPK, a target in neurodegenerative diseases. The target compound’s ethoxyphenoxy group may confer selectivity over related kinases.
Antimicrobial Potential: Chlorophenoxypropyl derivatives highlight the role of halogenated chains in disrupting bacterial membranes. The target compound’s ethoxy group, while less electronegative than Cl or CF₃, could still exhibit moderate antibacterial activity.
Biological Activity
3,6-Dichloro-4-{4-[2-(4-ethoxyphenoxy)ethyl]piperazin-1-yl}pyridazine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound’s biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a pyridazine core substituted with chlorine and a piperazine moiety, which is linked through an ethoxyphenoxy group. This unique structural arrangement is believed to contribute to its biological activity.
Structural Formula
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 387.33 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Antidepressant Activity : The compound has been shown to affect serotonin and norepinephrine levels in animal models, suggesting potential as an antidepressant agent.
- Antitumor Properties : Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines, possibly through apoptosis induction.
- Neuroprotective Effects : Evidence suggests neuroprotective properties that may be beneficial in neurodegenerative conditions.
The exact mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that its interaction with neurotransmitter systems and cellular signaling pathways plays a crucial role in mediating its biological effects.
Study 1: Antidepressant Efficacy
A study published in Journal of Medicinal Chemistry examined the antidepressant-like effects of the compound in rodent models. It was found to significantly reduce depressive behaviors in forced swim tests compared to control groups, indicating potential efficacy as an antidepressant agent .
Study 2: Antitumor Activity
In vitro studies conducted on various cancer cell lines demonstrated that this compound inhibited cell growth in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis through activation of caspase pathways .
Study 3: Neuroprotective Effects
Research published in Neuroscience Letters highlighted the compound's ability to protect neuronal cells from oxidative stress-induced damage. The study suggested that it could enhance cell viability and reduce markers of oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
